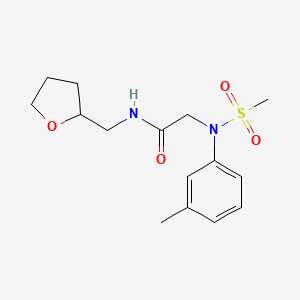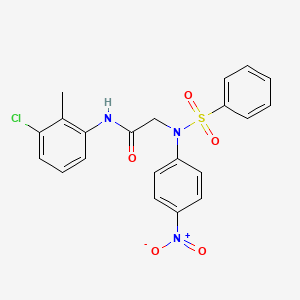![molecular formula C17H14Cl2N2O4 B3935527 (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935527.png)
(3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone
Vue d'ensemble
Description
(3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone, also known as DCM, is a chemical compound that has been widely studied for its potential applications in scientific research. DCM is a member of the family of aryl ketones, which are known to exhibit a range of biological activities. The synthesis of DCM is a complex process that requires a number of steps, but once produced, it can be used in a variety of laboratory experiments.
Mécanisme D'action
(3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone works by binding to the active site of COX-2, preventing the enzyme from carrying out its normal function. This leads to a reduction in the production of inflammatory mediators, such as prostaglandins and thromboxanes. In addition, (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been shown to inhibit the activity of certain protein kinases, which are involved in a range of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone are complex and varied, depending on the specific experimental conditions. In general, (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been found to have anti-inflammatory, analgesic, and anti-tumor effects. It has also been shown to affect the expression of certain genes, leading to changes in cell signaling pathways and metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone in lab experiments is its high potency and specificity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in various biological processes. However, one limitation of (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is that it can be toxic at high doses, which can limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research on (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone. One area of interest is the development of new anti-inflammatory drugs based on the structure of (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone. Another area of research is the identification of new targets for (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone, such as other enzymes or signaling pathways. Finally, there is also interest in exploring the potential use of (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone in combination with other drugs or therapies, to enhance its effectiveness and reduce potential side effects.
In conclusion, (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is a complex and versatile chemical compound that has many potential applications in scientific research. Its high potency and specificity for COX-2 inhibition make it a valuable tool for studying a range of biological processes, and its anti-inflammatory and anti-tumor effects make it a promising candidate for the development of new drugs. Further research on (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is likely to lead to new insights into its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
(3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug discovery. In particular, (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This makes (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone a promising candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4/c18-13-3-1-11(9-14(13)19)17(22)12-2-4-15(16(10-12)21(23)24)20-5-7-25-8-6-20/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYIEJYQTRAKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)[4-(morpholin-4-yl)-3-nitrophenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-ethoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935456.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935462.png)

![N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide](/img/structure/B3935477.png)

![4-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935492.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3935503.png)
![2-(4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3935518.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3935521.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3935529.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3935531.png)
![5-[3-(aminomethyl)pyrrolidin-1-yl]-2-[3-(2-methoxyphenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B3935542.png)
![(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3935545.png)